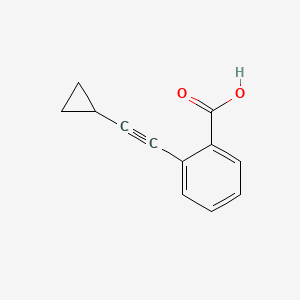

2-(Cyclopropylethynyl)benzoic acid

Overview

Description

2-(Cyclopropylethynyl)benzoic acid is an intermediate in the synthesis of Digoxigenin Tetradigitoxoside, which is an impurity of Digoxin . It appears as a light yellow oil .

Molecular Structure Analysis

The molecular formula of this compound is C12H10O2 . The exact mass is 186.068079557 g/mol and the average mass is 186.207 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 356.7±25.0 °C at 760 mmHg, and a flash point of 162.6±17.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds . The polar surface area is 37 Ų .Scientific Research Applications

Biological Properties and Drug Industry Applications

2-(Cyclopropylethynyl)benzoic acid, a derivative of benzoic acid, is noted for its biological properties, including antifungal and antimicrobial effects. These properties make it especially useful in the drug industry. A study by G. Dikmen (2021) demonstrated the formation of a complex between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, a similar compound, both in aqueous environments and in solid state forms. This finding suggests the potential of this compound in drug formulation and delivery systems (Dikmen, 2021).

Cosmetic and Food Industry Usage

Benzoic acid derivatives, including this compound, are frequently used as preservatives in cosmetics, foodstuffs, and drugs. The study by A. D. del Olmo, J. Calzada, and M. Nuñez (2017) reviews the use, exposure, and controversy surrounding benzoic acid and its derivatives in various industries. It highlights the widespread use and environmental distribution of these compounds, underscoring their importance in industrial applications (del Olmo, Calzada, & Nuñez, 2017).

Pharmaceutical Research and Development

In pharmaceutical research, benzoic acid derivatives play a significant role as model compounds for drug substances. T. Reschke et al. (2016) addressed the phase behavior of benzoic acid and its mixtures with water and organic solvents, which is crucial for process design in pharmaceutical development. This study's results are relevant to the understanding of the solubility and stability of compounds like this compound in various solvents (Reschke, Zherikova, Verevkin, & Held, 2016).

Chemical Synthesis and Structural Analysis

Research on the synthesis and molecular structure of benzoic acid derivatives is fundamental for various chemical applications. For example, the synthesis of 2-(2-Aryl)ethylbenzoic acid by Chen Fen-er (2012) provides insight into the chemical pathways and yields involved in producing structurally similar compounds to this compound (Fen-er, 2012).

Environmental Applications

Benzoic acid derivatives have also been studied for environmental applications. R. W. Matthews (1990) explored the purification of water using titanium dioxide suspensions illuminated with near-U.V. light. This research, involving benzoic acid, provides a foundation for understanding how derivatives like this compound might interact in similar environmental settings (Matthews, 1990).

Safety and Hazards

The safety data sheet for 2-(Cyclopropylethynyl)benzoic acid indicates that it causes skin irritation and serious eye damage . It also causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It’s advised to avoid breathing the dust, to wash skin thoroughly after handling, and to avoid release to the environment .

Mechanism of Action

Target of Action

The primary targets of 2-(Cyclopropylethynyl)benzoic acid are pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) . These cytokines play a crucial role in the body’s immune response, particularly in inflammation and the stimulation of acute phase reactions.

Mode of Action

This compound interacts with its targets by inhibiting the expression of TNF-α, IL-1β, and IL-6 . This inhibition results in a decrease in inflammation and potentially slows the progression of diseases where these cytokines are overexpressed.

Pharmacokinetics

Its predicted density is 125±01 g/cm3 , and its predicted boiling point is 356.7±25.0 °C

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the expression of pro-inflammatory cytokines . This could result in decreased inflammation and potentially slow the progression of diseases where these cytokines are overexpressed. It has also been suggested that this compound may have anti-tumor and anti-proliferative effects .

Biochemical Analysis

Biochemical Properties

2-(Cyclopropylethynyl)benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of pro-inflammatory cytokines. It interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators like prostaglandins and leukotrienes . Additionally, it has been shown to interact with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activation of NF-κB in immune cells, thereby reducing the expression of pro-inflammatory genes . This compound also affects the metabolism of arachidonic acid, leading to decreased production of inflammatory eicosanoids . In cancer cells, this compound has shown potential in inhibiting cell proliferation and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It binds to the active sites of COX and LOX enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription . These interactions result in the downregulation of pro-inflammatory cytokines and other inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and reduced cellular proliferation in cancer cells . The stability and efficacy of the compound may vary depending on the experimental conditions and the specific cell types used in the studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal irritation have been observed . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired anti-inflammatory effects . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of arachidonic acid. It interacts with enzymes such as COX and LOX, which are key players in the biosynthesis of prostaglandins and leukotrienes . By inhibiting these enzymes, the compound alters the metabolic flux of arachidonic acid, leading to reduced levels of pro-inflammatory eicosanoids . Additionally, it may affect other metabolic pathways related to lipid metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to albumin in the bloodstream, which facilitates its distribution to various tissues . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich compartments . This distribution pattern is crucial for its efficacy in targeting inflammatory sites and exerting its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . It may also be found in the nucleus, where it can influence gene expression by modulating transcription factors such as NF-κB . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic potential .

properties

IUPAC Name |

2-(2-cyclopropylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(14)11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAPNHYQJXDWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313028-09-9 | |

| Record name | 2-(2-cyclopropylethynyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

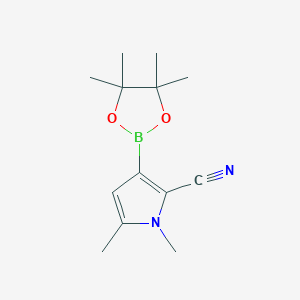

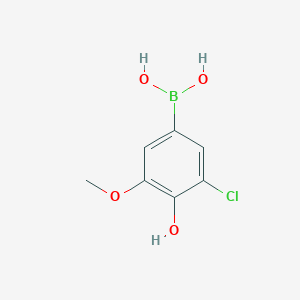

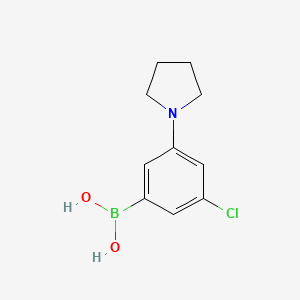

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)